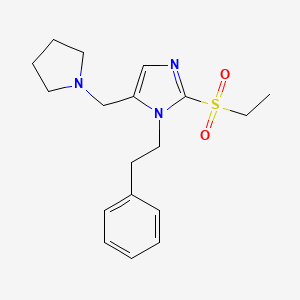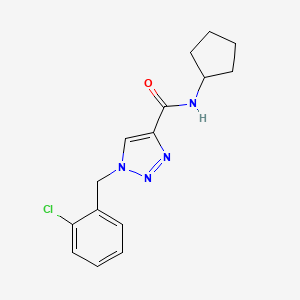
1-(3,5-dimethylphenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-dimethylphenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)-2-propanol, also known as DMXB-A, is a synthetic compound that has been of interest in the scientific community due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
1-(3,5-dimethylphenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)-2-propanol has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. It has been shown to have neuroprotective effects, improve cognitive function, and reduce inflammation in animal models.
Wirkmechanismus
1-(3,5-dimethylphenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)-2-propanol acts as a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is involved in various physiological processes, including synaptic plasticity, learning, and memory. Activation of the α7 nAChR has been shown to have anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
1-(3,5-dimethylphenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)-2-propanol has been shown to increase the release of acetylcholine and other neurotransmitters, leading to improved cognitive function and memory. It also has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. 1-(3,5-dimethylphenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)-2-propanol has been shown to have a favorable safety profile in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,5-dimethylphenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)-2-propanol has several advantages for lab experiments, including its selectivity for the α7 nAChR, its neuroprotective and anti-inflammatory effects, and its favorable safety profile. However, its complex synthesis method and high cost may limit its use in some studies.
Zukünftige Richtungen
There are several future directions for research on 1-(3,5-dimethylphenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)-2-propanol, including its potential therapeutic applications in Alzheimer's disease, schizophrenia, and depression. Further studies are needed to determine the optimal dosage, administration route, and treatment duration. 1-(3,5-dimethylphenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)-2-propanol could also be used as a tool to study the role of the α7 nAChR in various physiological and pathological processes. Additionally, new synthetic methods could be developed to improve the yield and cost-effectiveness of 1-(3,5-dimethylphenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)-2-propanol.
Synthesemethoden
1-(3,5-dimethylphenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)-2-propanol can be synthesized using a multistep process involving the reaction of 3,5-dimethylphenol with 2-ethyl-1H-benzimidazole in the presence of a base, followed by the addition of propanol and an acid catalyst. The resulting product is then purified using chromatography techniques.
Eigenschaften
IUPAC Name |
1-(3,5-dimethylphenoxy)-3-(2-ethylbenzimidazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-4-20-21-18-7-5-6-8-19(18)22(20)12-16(23)13-24-17-10-14(2)9-15(3)11-17/h5-11,16,23H,4,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAMLUYPIXUYLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CC(COC3=CC(=CC(=C3)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-dimethylphenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[3-(trifluoromethoxy)benzyl]methanamine](/img/structure/B6076784.png)
![4-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)morpholine](/img/structure/B6076792.png)
![4-bromo-N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3-methoxybenzenesulfonamide](/img/structure/B6076796.png)
![N-[4-(benzyloxy)phenyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B6076804.png)
![1-(diphenylmethyl)-4-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B6076820.png)
![2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B6076830.png)
![(4-fluorobenzyl)methyl{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B6076841.png)
![3-(1,3-benzodioxol-5-yl)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}propanamide](/img/structure/B6076856.png)


![(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B6076876.png)

![2-(4-tert-butylphenoxy)-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)acetamide](/img/structure/B6076890.png)
